2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC15274513
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O2S |
|---|---|
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-(2,6-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N2O2S/c1-11-6-5-7-12(2)16(11)21-10-15(20)19-17-18-13-8-3-4-9-14(13)22-17/h5-7H,3-4,8-10H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | KXBGVNGLBWLMJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)CCCC3 |
Introduction
Structural Overview
The compound consists of two primary moieties:
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2,6-Dimethylphenoxy group: A substituted aromatic ether with methyl groups at positions 2 and 6.
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N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: A benzothiazole derivative linked to an acetamide group.
Chemical Formula:
C₁₅H₁₈N₂O₂S
Key Features:
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The phenoxy group contributes to hydrophobicity and potential interactions with biological targets.
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The benzothiazole ring is a heterocyclic system commonly associated with biological activity.
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The acetamide linkage provides flexibility and potential for hydrogen bonding in molecular interactions.
Synthesis Pathway
The compound can be synthesized via a multi-step process involving:
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Preparation of the benzothiazole derivative:
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Starting from commercially available 2-aminobenzenethiol and reacting it with chloroacetic acid to form the tetrahydrobenzothiazole core.
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Etherification:
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Reacting 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form the phenoxyacetic acid intermediate.
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Amide Bond Formation:
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Coupling the phenoxyacetic acid derivative with the benzothiazole amine using coupling agents like carbodiimides (e.g., DCC or EDC) or via direct amidation under controlled conditions.
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Reaction Scheme:
Characterization Techniques
To confirm the structure and purity of the compound, several analytical techniques are employed:
Spectroscopic Methods:
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NMR Spectroscopy:
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¹H NMR: Identifies protons in methyl groups, aromatic rings, and amide hydrogens.
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¹³C NMR: Confirms carbon environments in aromatic rings and functional groups.
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Infrared (IR) Spectroscopy:
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Detects functional groups such as amides (C=O stretch ~1650 cm⁻¹) and ethers (C-O stretch ~1100 cm⁻¹).
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns.
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Chromatographic Techniques:
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High-performance liquid chromatography (HPLC) ensures purity and separation from by-products.
Biological Activity:
Compounds containing benzothiazole derivatives are often studied for their pharmacological properties, including:
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Antimicrobial Activity: Benzothiazoles exhibit activity against bacterial and fungal strains.
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Anti-inflammatory Potential: Phenoxy derivatives may inhibit enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Properties: Structural analogs have shown cytotoxic effects on cancer cell lines.
Molecular Docking Studies:
In silico studies can predict binding affinities to biological targets such as enzymes or receptors. The presence of hydrophobic and hydrogen-bonding groups suggests potential as a drug candidate.
Research Implications
Given its structural features, this compound warrants further investigation for:
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Pharmacological Profiling: Screening against microbial strains or cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to optimize biological activity.
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Toxicological Assessment: Ensuring safety for therapeutic use.
While no specific studies on this compound were found in the provided sources, its structural similarity to other active compounds suggests significant research potential.
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